6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Descripción
The compound 6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a tetrahydrothieno[2,3-c]pyridine core substituted with:
- A 6-acetyl group.
- A 2-benzamido moiety containing a sulfamoyl group linked to a tetrahydrofuran (THF) ring.
- A 3-carboxamide group.
Propiedades
IUPAC Name |
6-acetyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-14(28)27-10-9-18-19(13-27)34-23(20(18)21(24)29)25-22(30)15-5-7-17(8-6-15)35(31,32)26(2)12-16-4-3-11-33-16/h5-8,16H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCEFISFDEHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (hereafter referred to as Compound A) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features several notable structural elements:
- Thieno[2,3-c]pyridine core : This heterocyclic structure is often associated with various biological activities.
- Sulfamoyl group : Known for its antibacterial properties.
- Tetrahydrofuran moiety : This cyclic ether can influence solubility and bioavailability.
Table 1: Structural Features of Compound A
| Structural Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Acetyl, Sulfamoyl, Tetrahydrofuran |
| Molecular Formula | C₁₈H₃₁N₃O₅S |
| Molecular Weight | 385.53 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds similar to Compound A exhibit significant antimicrobial activity. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against various bacterial strains. The sulfamoyl group in Compound A suggests potential activity against Gram-positive bacteria, including resistant strains.
Case Study: Antibacterial Activity
In a comparative study of similar compounds, it was found that derivatives containing the sulfamoyl group exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.41 μg/mL against Staphylococcus aureus (MRSA) . Although specific data for Compound A is not extensively documented, its structural similarities imply potential efficacy.
Antitumor Activity
Another area of interest is the compound's potential antitumor activity. Compounds with similar heterocyclic structures have been investigated for their cytotoxic effects on cancer cell lines.
Research Findings
A study on carbohydrate analogues of thieno[2,3-c]pyridine reported significant cytotoxicity against various cancer cell lines . The presence of the tetrahydrofuran ring may enhance cellular uptake and bioactivity.
The proposed mechanisms by which Compound A exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis : Similar to other sulfamoyl-containing compounds.
- Induction of apoptosis in cancer cells : Potentially through mitochondrial pathways.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for Compound A is limited, related compounds have shown favorable absorption characteristics due to their lipophilic nature. Toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogs
Core Structure Variations
a) Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1329954-84-8)
- Core: Similar tetrahydrothieno[2,3-c]pyridine backbone.
- Substituents :
- 6-Benzyl instead of 6-acetyl.
- Thiophene-2-carboxamido at position 2 vs. sulfamoyl benzamido in the target.
- Ethyl ester at position 3 vs. carboxamide.
- Implications : The benzyl group enhances hydrophobicity, while the thiophene carboxamido may alter electron distribution compared to the sulfamoyl group. The ester group likely reduces polarity relative to the carboxamide .
b) 2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 26)
- Core: Benzothiazole instead of tetrahydrothieno[2,3-c]pyridine.
- Substituents : Pyridine-2-sulfonamido group at the phenyl ring.
- Implications : The sulfonamido group shares polar characteristics with the sulfamoyl in the target. The benzothiazole core may confer rigidity and influence π-π stacking interactions .
Substituent-Driven Property Differences
a) Sulfamoyl vs. Sulfonamido Groups
- In contrast, pyridine-2-sulfonamido (Compound 26) lacks a THF linkage, reducing steric hindrance .
b) THF vs. Furan/Pyrrolidine Moieties
- The THF ring in the target may improve metabolic stability compared to furan-containing analogs (e.g., N-(3-cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide). Pyrrolidine substituents (as in ) could enhance basicity and solubility .
Key Data Tables
Table 1: Structural Comparison of Target and Analogs
Table 2: NMR Chemical Shift Trends (Regions of Interest)
Research Findings and Implications
- Solubility and Bioavailability : The target’s carboxamide and THF groups likely enhance aqueous solubility relative to ester-containing analogs (e.g., CAS: 1329954-84-8) .
- Binding Interactions : The sulfamoyl benzamido group may engage in hydrogen bonding similar to sulfonamides in Compound 26, but with added steric effects from the THF ring .
- Metabolic Stability : THF’s saturated ring may reduce oxidative metabolism compared to furan-containing compounds (e.g., 19a) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
